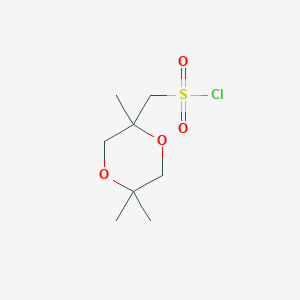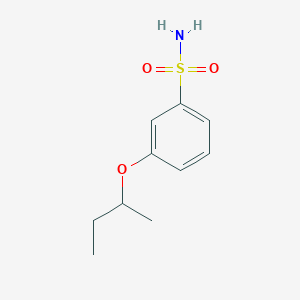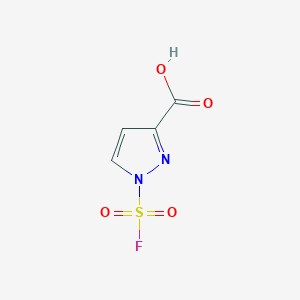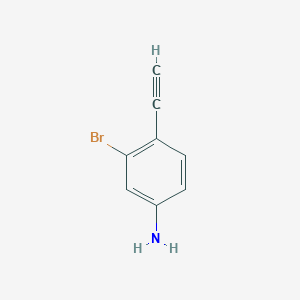![molecular formula C7H3F5N2O2 B13504712 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid is a fluorinated organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the use of difluorocarbene precursors, which can be generated in situ from reagents such as trimethylsilyl difluoroacetate. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The trifluoromethyl group can also increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Uniqueness
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid is unique due to the combination of difluoro and trifluoromethyl groups attached to a pyrazine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its significance .
Eigenschaften
Molekularformel |
C7H3F5N2O2 |
|---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,5(15)16)3-1-13-2-4(14-3)7(10,11)12/h1-2H,(H,15,16) |
InChI-Schlüssel |
NBAPUFAQETYNFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)C(F)(F)F)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)












